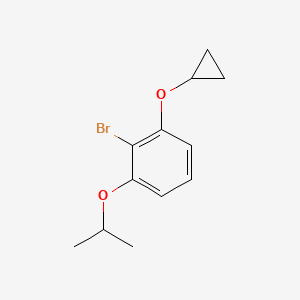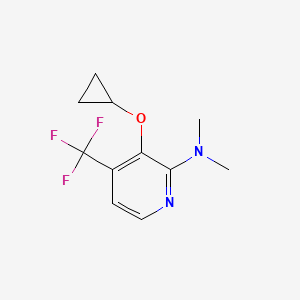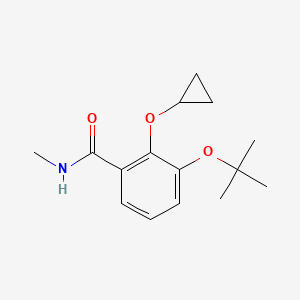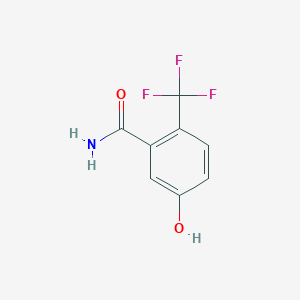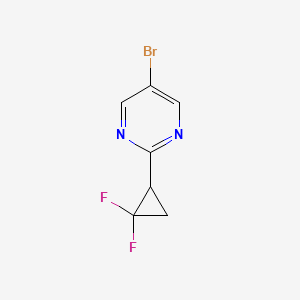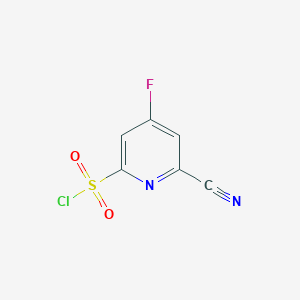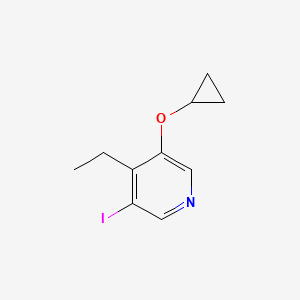
3-Cyclopropoxy-4-ethyl-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-ethyl-5-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-4-ethyl-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and ethyl groups. One common method involves the halogenation of pyridine at the desired position using iodine and a suitable catalyst. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through an alkylation reaction .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-4-ethyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Applications De Recherche Scientifique
3-Cyclopropoxy-4-ethyl-5-iodopyridine is used extensively in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various biologically active molecules and pharmaceuticals. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Mécanisme D'action
The specific mechanism of action of 3-Cyclopropoxy-4-ethyl-5-iodopyridine depends on its application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-4-ethyl-5-iodopyridine can be compared to other iodopyridine derivatives, such as:
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: The iodine atom is at the third position, and it is used in the synthesis of pyridine alkaloids and other biologically active compounds.
4-Cyclopropoxy-3-ethyl-5-iodopyridine: Similar to this compound but with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications in research and development.
Propriétés
Formule moléculaire |
C10H12INO |
|---|---|
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-8-9(11)5-12-6-10(8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
CQZYUBAQXFEOJL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


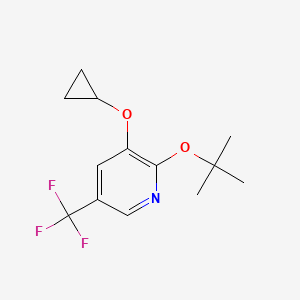
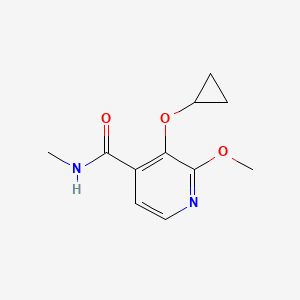
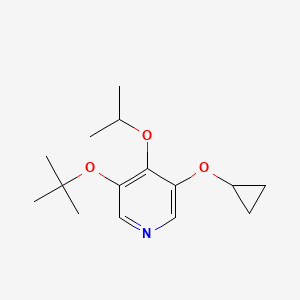
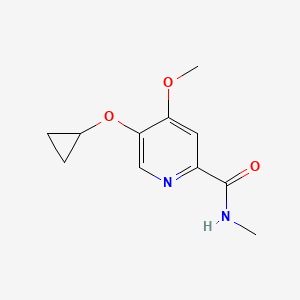
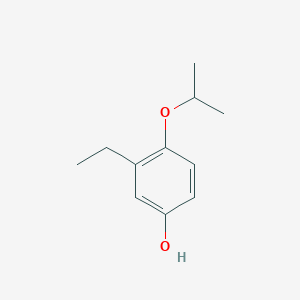
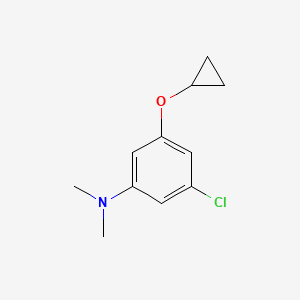
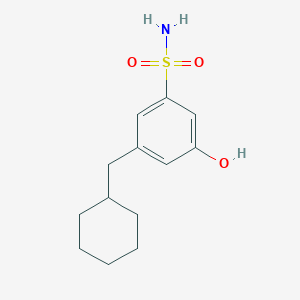
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
